2-(3-nitro-1H-pyrazol-1-yl)ethanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-nitropyrazol-1-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2/c6-2-4-8-3-1-5(7-8)9(10)11/h1,3H,2,4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUIVDEOQMZTGIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1[N+](=O)[O-])CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 2 3 Nitro 1h Pyrazol 1 Yl Ethanamine
Retrosynthetic Analysis of 2-(3-nitro-1H-pyrazol-1-yl)ethanamine
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnections involve the C-N bonds of the ethanamine side chain and the C-N and N-N bonds of the pyrazole (B372694) ring.
The most logical disconnection is the bond between the pyrazole N-1 nitrogen and the ethylamine (B1201723) side chain. This leads to two key synthons: a 3-nitropyrazole anion and a 2-aminoethyl cation or a suitable synthetic equivalent. The 3-nitropyrazole itself can be further disconnected through various strategies for pyrazole ring formation. A common approach involves breaking the N1-C5 and C3-C4 bonds, suggesting a condensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound or its equivalent bearing a nitro group.
Classical Synthetic Routes to the 1H-Pyrazole Ring System
The construction of the 1H-pyrazole core is a fundamental step in the synthesis of the target molecule. Several classical methods are well-established for this purpose.
Cyclocondensation Approaches
The most prevalent method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. nih.govbeilstein-journals.org This versatile reaction allows for the formation of a wide range of substituted pyrazoles. In the context of synthesizing this compound, this would ideally involve a 1,3-dicarbonyl compound already containing a nitro group or a precursor that can be readily nitrated.
Multicomponent reactions (MCRs) have also emerged as efficient strategies for pyrazole synthesis, offering advantages in terms of atom economy and procedural simplicity. nih.govbeilstein-journals.org For instance, a three-component reaction of an aldehyde, malononitrile, and a hydrazine can yield highly substituted pyrazoles. nih.gov
Heterocyclic Ring Formation from Precursors
Another strategy involves the formation of the pyrazole ring from acyclic precursors that already contain the necessary nitrogen and carbon atoms. For example, the reaction of α,β-unsaturated ketones with hydrazines can lead to pyrazolines, which can then be oxidized to pyrazoles. nih.gov Additionally, [3+2] cycloaddition reactions between nitrile imines and suitable dipolarophiles, such as vinylsulfonium salts, provide a regioselective route to pyrazole derivatives.
Introduction and Functionalization of the Nitro Group at the Pyrazole C-3 Position
The introduction of a nitro group at the C-3 position of the pyrazole ring is a critical step. Direct nitration of the pyrazole ring often leads to a mixture of isomers, with the 4-nitro derivative being a common product. Therefore, regioselective methods are highly desirable.
One approach is to start with a precursor that already contains the nitro group in the correct position. For instance, the cyclocondensation of a nitro-substituted 1,3-dicarbonyl compound with hydrazine would directly yield a 3-nitropyrazole derivative.
Alternatively, functionalization of a pre-formed pyrazole ring can be achieved. While direct nitration can be challenging, a two-step process involving the nitration of pyrazole to N-nitropyrazole followed by thermal or acid-catalyzed rearrangement can yield 3-nitro-1H-pyrazole. guidechem.com This rearrangement is believed to proceed through a sigmatropic shift. Research has focused on optimizing this rearrangement using various high-boiling point solvents or even one-pot procedures to improve efficiency and reduce the use of toxic reagents. guidechem.com
The electronic properties of substituents on the pyrazole ring play a significant role in directing further functionalization. Electron-withdrawing groups, such as the nitro group, can influence the acidity and reactivity of the ring protons. nih.govresearchgate.net
Incorporation of the Ethanamine Side Chain at the Pyrazole N-1 Position
The final key step in the synthesis of the target molecule is the introduction of the ethanamine side chain at the N-1 position of the 3-nitropyrazole ring.
Alkylation Strategies
The most common method for N-alkylation of pyrazoles is the reaction of the pyrazole with an appropriate alkyl halide in the presence of a base. For the synthesis of this compound, this would involve the reaction of 3-nitro-1H-pyrazole with a protected 2-aminoethyl halide, such as N-(2-chloroethyl)acetamide or a phthalimide-protected derivative, followed by deprotection of the amine group. The choice of base is crucial to deprotonate the pyrazole N-H without causing unwanted side reactions.
The regioselectivity of N-alkylation can be influenced by the steric and electronic nature of the substituents on the pyrazole ring. In the case of 3-nitropyrazole, the presence of the electron-withdrawing nitro group can affect the nucleophilicity of the two ring nitrogens.
Alternative alkylating agents, such as epoxides, can also be employed. The reaction of 3-nitropyrazole with ethylene (B1197577) oxide would yield the corresponding N-hydroxyethyl derivative, which could then be converted to the amine.
| Compound Name | Molecular Formula | Structure |
| This compound | C5H8N4O2 | O=N(=O)c1cn(CCN)nc1 |
| 3-nitro-1H-pyrazole | C3H3N3O2 | O=N+c1cc[nH]n1 |
| N-(2-chloroethyl)acetamide | C4H8ClNO | CC(=O)NCCCl |
Amidation and Reduction Pathways
A common and effective strategy for the synthesis of this compound involves a two-step sequence of amidation followed by reduction. This pathway typically begins with a precursor molecule containing the 3-nitro-1H-pyrazole moiety and a carboxylic acid or a related functional group at the N1 position, which is then converted to the target ethanamine.
The initial step is the formation of an amide bond. For instance, a precursor such as (3-nitro-1H-pyrazol-1-yl)acetic acid can be coupled with an amine source, often ammonia (B1221849) or a protected form of ammonia, using standard peptide coupling reagents. Alternatively, the carboxylic acid can be converted to a more reactive species like an acid chloride or an activated ester, which then readily reacts with an amine to form the corresponding amide, 2-(3-nitro-1H-pyrazol-1-yl)acetamide.
The subsequent and final step is the reduction of the amide functionality to the desired amine. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes. These reagents effectively reduce the carbonyl group of the amide to a methylene (B1212753) group, yielding this compound. The choice of reducing agent and reaction conditions is crucial to ensure the selective reduction of the amide without affecting the nitro group on the pyrazole ring.
An alternative, though less direct, approach involves the reduction of a nitro group to an amine. While not directly applicable to the synthesis of the title compound from a dinitro precursor, the reduction of nitroarenes to anilines is a well-established transformation that can be achieved using various reagents like iron in the presence of an acid (e.g., Fe/HCl) or catalytic hydrogenation. researchgate.net This fundamental reaction highlights the possibility of forming amino groups from nitro precursors, a key transformation type in organic synthesis.
Stereoselective Synthesis Considerations for Related Analogues
While this compound itself is achiral, the synthesis of chiral analogues, where a stereocenter is present on the ethanamine side chain, requires stereoselective methods. The development of catalytic asymmetric methods for the synthesis of chiral 1,2-diamines, which are structurally related to the target molecule, has been an area of significant research. ua.es
One common strategy is the asymmetric reduction of a prochiral imine or enamine. This can be achieved using chiral catalysts, such as those based on transition metals like rhodium, iridium, or ruthenium, in combination with chiral ligands. These catalysts can deliver a hydride to one face of the C=N double bond with high enantioselectivity, establishing the desired stereocenter.
Another approach is the asymmetric aza-Henry (nitro-Mannich) reaction, which involves the addition of a nitroalkane to an imine. ua.es This reaction can be catalyzed by chiral organocatalysts or metal complexes to produce chiral β-nitroamines, which can then be reduced to the corresponding 1,2-diamines.
Chemical Reactivity and Transformation Mechanisms of 2 3 Nitro 1h Pyrazol 1 Yl Ethanamine
Reactivity of the Pyrazole (B372694) Ring System in 2-(3-nitro-1H-pyrazol-1-yl)ethanamine
The pyrazole ring in this compound is significantly influenced by the attached nitro group at the C3 position. This powerful electron-withdrawing group deactivates the aromatic system, making it less susceptible to electrophilic attack and more prone to nucleophilic attack.
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (EAS) on a pyrazole ring typically occurs at the C4 position, which is the most electron-rich site. google.com However, the presence of the strongly deactivating nitro group at C3 significantly reduces the nucleophilicity of the entire ring, making EAS reactions challenging to achieve. In related phenylpyrazole systems, the reaction conditions, particularly the acidity of the medium, can dictate the site of substitution. google.com For this compound, any potential electrophilic attack would be predicted to occur at the C4 position, though it would require harsh reaction conditions. Under strongly acidic conditions necessary for reactions like nitration or halogenation, the pyrazole ring nitrogen is likely to be protonated, further deactivating the ring towards electrophilic attack. google.com
Nucleophilic Attack and Ring Opening Pathways
The electron-deficient nature imparted by the 3-nitro group makes the pyrazole ring in this compound susceptible to nucleophilic attack. Strong nucleophiles can attack the carbon atoms of the ring, particularly those bearing electron-withdrawing substituents. This can lead to the formation of stable anionic intermediates, known as Meisenheimer-type adducts. nih.gov In some cases, this can be the first step in a vicarious nucleophilic substitution (VNS) of hydrogen, although this is more common at positions activated by the nitro group. nih.gov
While stable, the pyrazole ring can undergo cleavage under certain conditions. For instance, the reduction of pyrazolium (B1228807) salts, which are related structures, can sometimes lead to mixtures of pyrazoline isomers, indicating pathways that involve ring intermediates. researchgate.net For this compound, ring-opening would likely require extreme conditions or highly reactive reagents that can overcome the inherent stability of the aromatic pyrazole core.
Reactions Involving the Nitro Group
The nitro group is the most reactive site for transformations under various conditions, including reduction and nucleophilic substitution.
Reduction Reactions to Amine and Hydroxylamine (B1172632) Derivatives
The reduction of an aromatic nitro group to a primary amine is a fundamental and highly efficient transformation. nih.gov This reaction is crucial for converting electron-withdrawing nitro groups into strongly electron-donating amino groups, which drastically alters the chemical properties of the molecule. nih.gov The resulting compound, 2-(3-amino-1H-pyrazol-1-yl)ethanamine, is a valuable synthetic intermediate. A variety of reagents can accomplish this transformation, with catalytic hydrogenation and metal-acid systems being the most common. nih.govnih.gov
Intermediate reduction products, such as hydroxylamines, can also be formed under specific, controlled conditions. clockss.org For example, reduction with zinc dust in the presence of ammonium (B1175870) chloride is a known method for converting nitro compounds to hydroxylamines. clockss.org
Table 1: Representative Conditions for Nitro Group Reduction
| Reducing Agent | Solvent(s) | Typical Conditions | Product | Reference(s) |
|---|---|---|---|---|
| H₂ / Palladium on Carbon (Pd/C) | Ethanol, Methanol, or Ethyl Acetate | Room temperature, 1-10 bar H₂ pressure | Amine | nih.govresearchgate.net |
| Iron (Fe) powder / HCl or Acetic Acid | Water / Ethanol | Reflux | Amine | nih.gov |
| Tin(II) Chloride (SnCl₂) | Ethanol or Ethyl Acetate | Room temperature or gentle heating | Amine | researchgate.net |
| Zinc (Zn) dust / Ammonium Chloride | Water / Ethanol | Room temperature | Hydroxylamine | clockss.org |
| Sodium Borohydride (NaBH₄) / SnCl₂ | Ethanol | Room temperature | Amine (selective for aryl nitro groups) | researchgate.net |
Nucleophilic Aromatic Substitution at the Nitro-Bearing Carbon
The nitro group can function as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly when it is attached to an electron-deficient ring system. mdpi.com The reaction proceeds through an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the nitro group (C3), forming a negatively charged Meisenheimer intermediate. researchgate.net The departure of the nitrite (B80452) anion (NO₂⁻) restores the aromaticity of the ring.
This type of reaction is well-documented for other nitro-heterocycles, such as nitropyridines. nih.gov For this compound, strong nucleophiles like alkoxides, thiolates, or amines could potentially displace the nitro group to form 3-substituted pyrazole derivatives. The feasibility and rate of this reaction depend heavily on the nucleophilicity of the attacking species and the stability of the intermediate.
Reactions of the Ethanamine Functional Group
The primary amine of the ethanamine side chain is a potent nucleophile and a base, making it a key site for synthetic modification. Its reactivity is characteristic of typical primary alkylamines.
Common reactions include acylation and alkylation. Acylation, the reaction with acyl chlorides or anhydrides, readily forms stable amide derivatives. This reaction is often performed in the presence of a non-nucleophilic base to neutralize the HCl by-product. Similarly, the amine can be alkylated by reacting with alkyl halides. These reactions provide straightforward pathways to a wide array of N-substituted derivatives, which can be used to build more complex molecules. For instance, the synthesis of various pyrazole-containing amides and other derivatives often proceeds through the reaction of an amino-functionalized pyrazole with an appropriate electrophile. nih.gov
Table 2: Representative Reactions of the Ethanamine Group
| Reaction Type | Reagent(s) | Solvent | Product Type |
|---|---|---|---|
| Acylation | Acetyl chloride, Benzoyl chloride | Dichloromethane (DCM), Tetrahydrofuran (THF) | N-acyl amide |
| Acylation | Acetic anhydride | Pyridine or DCM | N-acyl amide |
| Sulfonylation | Tosyl chloride, Mesyl chloride | Pyridine, DCM | N-sulfonyl sulfonamide |
| Alkylation | Methyl iodide, Benzyl bromide | Acetonitrile, DMF | Secondary or tertiary amine |
| Reductive Amination | Aldehyde or Ketone, NaBH₃CN or H₂/Pd-C | Methanol, Ethanol | Secondary amine |
| Schiff Base Formation | Aldehyde or Ketone | Ethanol, Toluene | Imine (Schiff Base) |
Amine Nucleophilicity and Acylation Reactions
The primary amine group of this compound serves as a nucleophilic center, readily participating in acylation reactions with various acylating agents. The nucleophilicity of this amine is modulated by the electronic effects of the 3-nitropyrazole moiety. The electron-withdrawing nitro group is expected to decrease the electron density on the pyrazole ring and, through inductive effects, slightly reduce the basicity and nucleophilicity of the terminal amine compared to a simple alkylamine.
Acylation reactions typically proceed through the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or anhydride. This is followed by the elimination of a leaving group (e.g., chloride or carboxylate) to form a stable amide bond. A new tandem double acylation/rearrangement reaction of nitro compounds has been described, which allows for the synthesis of α-acyloxy oxime esters in high yields. rsc.org
| Acylating Agent | Reaction Conditions | Expected Product |
| Acetyl Chloride | Aprotic solvent (e.g., DCM, THF), base (e.g., triethylamine) | N-(2-(3-nitro-1H-pyrazol-1-yl)ethyl)acetamide |
| Benzoyl Chloride | Schotten-Baumann conditions (aq. NaOH, organic solvent) | N-(2-(3-nitro-1H-pyrazol-1-yl)ethyl)benzamide |
| Acetic Anhydride | Neat or in a polar solvent, optional catalyst (e.g., DMAP) | N-(2-(3-nitro-1H-pyrazol-1-yl)ethyl)acetamide |
This table presents hypothetical reaction conditions and products based on general principles of amine acylation.
Formation of Schiff Bases and Imines
The primary amine of this compound readily condenses with aldehydes and ketones to form Schiff bases, or imines. researchgate.net This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The stability of the resulting imine is influenced by the nature of the substituent on the nitrogen atom. In the case of this compound, the electron-withdrawing nitropyrazole group can affect the equilibrium of the reaction. nih.gov
The general mechanism involves the formation of a hemiaminal intermediate, which then loses a molecule of water to form the C=N double bond of the imine. youtube.com The reaction is reversible, and the position of the equilibrium can often be shifted by removing water from the reaction mixture.
| Carbonyl Compound | Catalyst | Expected Schiff Base |
| Benzaldehyde | Acetic acid | (E)-N-benzylidene-2-(3-nitro-1H-pyrazol-1-yl)ethanamine |
| Acetone | p-Toluenesulfonic acid | N-(propan-2-ylidene)-2-(3-nitro-1H-pyrazol-1-yl)ethanamine |
| Salicylaldehyde | None (phenolic -OH can act as an internal catalyst) | 2-(((E)-2-(3-nitro-1H-pyrazol-1-yl)ethyl)imino)methyl)phenol |
This table illustrates potential Schiff base formation reactions based on established chemical principles.
Cyclization Reactions involving the Amine and Pyrazole Moieties
The bifunctional nature of this compound, possessing both a nucleophilic amine and a pyrazole ring, allows for its participation in various cyclization reactions to form novel heterocyclic systems. These reactions can be either intramolecular or intermolecular. For instance, treatment of related pyrazole derivatives with reagents like ethyl acetoacetate (B1235776) or acetylacetone (B45752) can lead to the formation of fused pyrazolopyrimidine or pyrazolopyridine systems. bibliomed.orgresearchgate.net While direct examples involving this compound are not prevalent, the potential for such transformations exists.
One possible cyclization pathway could involve the reaction of the amine with a suitable dielectrophile, followed by an intramolecular cyclization involving the pyrazole ring. Another possibility is an intramolecular cyclization where the amine attacks a position on the pyrazole ring, possibly preceded by a transformation of the nitro group. The synthesis of pyrazolines, which are precursors to pyrazoles, can be achieved through methods like the cyclocondensation of α,β-unsaturated carbonyl compounds with hydrazine (B178648). nih.govcsic.es
Metal Coordination Chemistry of this compound
The presence of multiple nitrogen atoms in this compound makes it an excellent candidate as a ligand in coordination chemistry. The pyrazole ring and the terminal amine group can both coordinate to metal ions, leading to the formation of a variety of metal complexes.
Ligand Binding Modes and Chelation
This compound can act as a versatile ligand, exhibiting several potential binding modes. The most common would be as a bidentate ligand, where both the N2 atom of the pyrazole ring and the nitrogen atom of the terminal amine coordinate to a single metal center, forming a stable six-membered chelate ring. This chelation effect enhances the stability of the resulting metal complex. saudijournals.comnih.gov
The coordination is also influenced by the steric and electronic properties of the ligand and the metal ion. The bite angle, defined by the N(amine)-Metal-N(pyrazole) angle, is a critical parameter that can influence the geometry and reactivity of the complex. mdpi.com
Synthesis and Characterization of Metal Complexes
Metal complexes of this compound can be synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the reaction (metal-to-ligand ratio) can be varied to obtain complexes with different coordination numbers and geometries. nih.gov The synthesis of 1:2 and 1:3 chelates can be achieved by mixing a hot alcoholic solution of the ligand with the calculated amount of the metal salt solution. saudijournals.com
The characterization of these complexes is typically carried out using a range of spectroscopic and analytical techniques:
FT-IR Spectroscopy: To identify the coordination sites by observing shifts in the vibrational frequencies of the N-H (amine) and C=N (pyrazole) bonds upon complexation.
UV-Vis Spectroscopy: To study the electronic transitions within the complex, which provides information about the coordination geometry.
¹H and ¹³C NMR Spectroscopy: To elucidate the structure of diamagnetic complexes in solution.
X-ray Crystallography: To determine the precise solid-state structure, including bond lengths, bond angles, and the coordination geometry around the metal center.
Magnetic Susceptibility Measurements: To determine the magnetic moment of paramagnetic complexes, which provides information about the number of unpaired electrons and the electronic configuration of the metal ion. researchgate.net
| Metal Ion | Potential Geometry | Characterization Techniques |
| Cu(II) | Square planar or distorted octahedral | FT-IR, UV-Vis, ESR, X-ray |
| Ni(II) | Square planar or octahedral | FT-IR, UV-Vis, ¹H NMR, Magnetic Susceptibility |
| Zn(II) | Tetrahedral or octahedral | FT-IR, ¹H & ¹³C NMR, X-ray |
| Fe(III) | Octahedral | FT-IR, UV-Vis, Mössbauer, Magnetic Susceptibility |
This table provides a summary of potential metal complexes and the techniques used for their characterization.
Catalytic Activity of Metal Complexes Derived from this compound
Metal complexes derived from pyrazole-based ligands have shown significant catalytic activity in a variety of organic transformations. rsc.org The catalytic potential of complexes of this compound would be influenced by several factors, including the nature of the metal center, the coordination geometry, and the electronic effects of the ligand.
The electron-withdrawing nitro group on the pyrazole ring can enhance the Lewis acidity of the metal center, which could be beneficial for reactions that are catalyzed by Lewis acids. For instance, these complexes could potentially catalyze reactions such as aldol (B89426) condensations, Michael additions, or the polymerization of olefins. The catalytic activity of transition metal complexes is primarily linked to the catalyst's structure, encompassing both electronic and steric effects. mdpi.com The specific catalytic applications would need to be explored experimentally.
Molecular and Electronic Structure of 2 3 Nitro 1h Pyrazol 1 Yl Ethanamine: Theoretical and Spectroscopic Insights
Electronic Structure and Reactivity Descriptors:
Fukui Functions and Local Reactivity Indices:These calculations would provide a quantitative measure of the reactivity of each atomic site in the molecule, predicting where it is most susceptible to nucleophilic, electrophilic, or radical attack.nih.gov
While the theoretical framework for these analyses is well-established, the specific numerical data and detailed findings for 2-(3-nitro-1H-pyrazol-1-yl)ethanamine are absent from the reviewed literature. Without these specific computational results, any attempt to construct the requested article would be speculative and would not meet the required standards of scientific accuracy and detailed reporting.
Therefore, until dedicated research on the molecular and electronic structure of This compound is conducted and published, a comprehensive and authoritative article as per the provided outline cannot be generated.
Spectroscopic Methodologies for Structural Elucidation
The precise architecture of this compound is determined through a synergistic application of several spectroscopic techniques. Each method provides a unique piece of the structural puzzle, from the connectivity of atoms to the three-dimensional arrangement in the solid state.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra would provide definitive evidence for its structure.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazole (B372694) ring and the ethanamine side chain. The two protons on the pyrazole ring would appear as doublets due to coupling with each other. The presence of the electron-withdrawing nitro group would shift these signals downfield. The protons of the ethyl chain would likely appear as two triplets, corresponding to the CH₂ group adjacent to the pyrazole ring and the CH₂ group adjacent to the amine. The NH₂ protons of the primary amine would typically appear as a broad singlet.
¹³C NMR: The carbon NMR spectrum would complement the proton data by identifying all unique carbon environments. The pyrazole ring is expected to show three distinct signals for its carbon atoms. The carbon bearing the nitro group would be significantly deshielded and appear at a lower field. The two carbons of the ethanamine side chain would also be distinguishable. The use of advanced NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would allow for the unambiguous assignment of all proton and carbon signals, confirming the connectivity of the molecule.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyrazole H-4 | 8.0 - 8.5 | - |
| Pyrazole H-5 | 7.5 - 8.0 | - |
| Pyrazole C-3 | - | 150 - 155 |
| Pyrazole C-4 | - | 110 - 115 |
| Pyrazole C-5 | - | 130 - 135 |
| N-CH₂ | 4.2 - 4.6 | 50 - 55 |
| CH₂-NH₂ | 3.0 - 3.4 | 40 - 45 |
| NH₂ | 1.5 - 2.5 (broad) | - |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.
IR Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. The N-H stretching vibrations of the primary amine would appear as a medium to weak band in the region of 3300-3500 cm⁻¹. The C-H stretching of the pyrazole ring and the ethyl chain would be observed around 2850-3100 cm⁻¹. The most prominent features would be the asymmetric and symmetric stretching vibrations of the nitro group, which are expected to appear as strong bands around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the pyrazole ring would be found in the 1400-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric stretching of the nitro group, which is often weak in the IR spectrum, would be a strong band in the Raman spectrum. The aromatic ring vibrations would also be readily observable.
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, which in turn provides its elemental composition. The fragmentation pattern observed in the mass spectrum would offer valuable structural information. Common fragmentation pathways would likely involve the loss of the nitro group (NO₂) and cleavage of the ethanamine side chain. The observation of a fragment corresponding to the nitropyrazole ring and another to the ethylamine (B1201723) side chain would further confirm the proposed structure.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the nitropyrazole chromophore. Pyrazole itself exhibits absorption in the UV region researchgate.netnih.govrsc.orgresearchgate.net. The presence of the nitro group, a strong chromophore, would cause a bathochromic (red) shift of the absorption maximum to a longer wavelength. The spectrum would likely show a strong absorption band corresponding to the π → π* transition of the conjugated system of the nitropyrazole ring.
Derivatization and Structure Activity Relationship Sar Studies of 2 3 Nitro 1h Pyrazol 1 Yl Ethanamine Analogues
Rational Design Principles for Modifying the Pyrazole (B372694) Core
The rational design of analogues based on the 2-(3-nitro-1H-pyrazol-1-yl)ethanamine scaffold is a cornerstone of medicinal chemistry. The pyrazole ring is a versatile and privileged scaffold in drug discovery, known for its presence in numerous pharmacologically active agents. nih.govnih.gov Design strategies often focus on modifying the pyrazole core to optimize interactions with biological targets and improve pharmacokinetic profiles.
One key principle is the use of the pyrazole as a central framework for arranging substituents in a specific three-dimensional orientation. acs.org Modifications are planned to enhance binding affinity and selectivity for a target protein. For instance, in designing antituberculosis agents based on nitro-containing heterocycles, a common strategy involves modifying linker regions to improve solubility and reduce potential toxicity. nih.gov Replacing a flexible linker with a more constrained ring system, such as a pyrazole, can pre-organize the pharmacophoric groups into a more favorable conformation for binding, potentially overcoming challenges like low solubility. nih.gov
Another design principle involves using the pyrazole scaffold in combinatorial chemistry to generate large libraries of diverse structures. By systematically altering the substituents at various positions on the ring, researchers can rapidly explore the chemical space around the core structure. nih.gov This approach, integrated with computational screening, accelerates the identification of lead compounds. For example, a library of over 60,000 pyrazole-based structures was generated through scaffold decoration to identify potential inhibitors of the SARS-CoV-2 main protease. nih.gov Such strategies highlight the pyrazole core's utility as a template for creating chemical diversity to address urgent therapeutic needs.
Systematic Substituent Effects on the Nitro Group and Ethanamine Side Chain
Structure-Activity Relationship (SAR) studies are crucial for understanding how specific functional groups on the this compound scaffold contribute to its biological effects. These studies involve synthesizing a series of analogues where the nitro group and the ethanamine side chain are systematically varied and then evaluating their activity.
Nitro Group: The nitro group is a strong electron-withdrawing group and a potent hydrogen bond acceptor, features that often play a critical role in molecular recognition. Its position on the pyrazole ring is vital. The synthesis of 3-nitropyrazoles and their 4-nitro isomers allows for a direct comparison of their activities. nih.gov The electronic properties of the nitro group can significantly influence the reactivity and binding affinity of the entire molecule. nih.gov In studies of nitroaromatic prodrugs, the reduction of the nitro group is often a key step in their mechanism of action, and its properties are therefore central to the drug's efficacy. mdpi.com
Ethanamine Side Chain: The ethanamine side chain at the N1 position of the pyrazole ring is another key site for modification. Its length, flexibility, and basicity can be systematically altered to probe the requirements of a target's binding pocket.
Chain Length (Homologation): Changing the ethyl chain to a methyl, propyl, or longer alkyl chain can determine the optimal distance between the pyrazole core and a terminal functional group, impacting binding affinity.
Terminal Group: The primary amine can be modified to secondary or tertiary amines, amides, or other functional groups to alter hydrogen bonding capacity, lipophilicity, and acid-base properties.
A preliminary SAR study on pyrazole analogues designed as Store-Operated Calcium Entry (SOCE) inhibitors demonstrated how substituents impact activity. mdpi.com Although the specific scaffold differs, the principles are transferable. The study showed that modifications to the side chain and substitutions on attached aryl rings led to significant variations in inhibitory potency. mdpi.com For instance, introducing different substituents at position 3 of the pyrazole ring, such as a trifluoromethyl group, significantly altered the compound's biological profile. mdpi.com
The following interactive table summarizes hypothetical SAR data for analogues of this compound, based on principles from related pyrazole inhibitor studies. nih.gov
| Compound | Pyrazole Substituent (R1) | Side Chain (R2 at N1) | Relative Activity | SAR Interpretation |
| Parent | 3-NO₂ | -CH₂CH₂NH₂ | 1.0 | Baseline compound. |
| Analogue 1 | 4-NO₂ | -CH₂CH₂NH₂ | 0.7 | Isomeric shift of nitro group decreases activity, suggesting specific orientation is key. |
| Analogue 2 | 3-CN | -CH₂CH₂NH₂ | 0.5 | Replacing nitro with cyano (another electron-withdrawing group) reduces activity, indicating the nitro group itself has a specific role beyond just electron withdrawal. |
| Analogue 3 | 3-NO₂ | -CH₂CH₂CH₂NH₂ | 1.5 | Increasing chain length (homologation) improves activity, suggesting the terminal amine interacts with a site further from the pyrazole core. |
| Analogue 4 | 3-NO₂ | -CH₂CH₂NHCH₃ | 1.2 | N-methylation of the amine slightly increases activity, possibly due to altered basicity or improved hydrophobic interactions. |
| Analogue 5 | 3-NO₂ | -CH₂C(=O)NH₂ | <0.1 | Replacing the amine with an amide drastically reduces activity, highlighting the importance of the basic amine for interaction. |
Synthesis of Homologues and Isomers of this compound
The synthesis of homologues and isomers is fundamental to SAR studies. The preparation of these derivatives relies on established heterocyclic chemistry methods.
Synthesis of Isomers: The primary isomers of interest are positional isomers of the nitro group, such as 2-(4-nitro-1H-pyrazol-1-yl)ethanamine. The synthesis of specific nitropyrazole isomers often involves a multi-step process starting from pyrazole itself. A common route is the nitration of pyrazole to yield N-nitropyrazole, which can then undergo thermal rearrangement. nih.govacs.org The conditions of this rearrangement can be controlled to favor the formation of either 3-nitropyrazole or 4-nitropyrazole. nih.gov For example, heating N-nitropyrazole in an organic solvent like benzonitrile (B105546) typically yields 3-nitropyrazole, while rearrangement in sulfuric acid can produce 4-nitropyrazole. nih.gov Once the desired nitropyrazole isomer is obtained, the ethanamine side chain can be introduced.
Synthesis of Homologues: Homologues, which differ in the length of the alkylamine side chain, are typically synthesized via N-alkylation of the pre-formed 3-nitropyrazole ring. The pyrazole nitrogen is weakly acidic and can be deprotonated by a suitable base (e.g., potassium carbonate) to form a pyrazolide anion. mdpi.com This anion then acts as a nucleophile, reacting with an appropriate alkyl halide containing a protected amine or a precursor functional group. For instance, to create a propanamine homologue, 3-nitropyrazole could be reacted with 1-bromo-3-chloropropane, followed by substitution of the terminal chlorine with an azide (B81097) and subsequent reduction to the amine. A similar strategy using 2-bromoethanol (B42945) followed by conversion of the hydroxyl group has been used to synthesize N-hydroxyethyl nitropyrazoles. mdpi.com
A general synthetic scheme is outlined below:
Nitration and Rearrangement: Pyrazole is nitrated (e.g., with HNO₃/H₂SO₄) to N-nitropyrazole, which is then rearranged to form 3-nitropyrazole. researchgate.net
N-Alkylation: The 3-nitropyrazole is reacted with a bifunctional electrophile, such as 2-bromoethanamine hydrobromide or a protected version like N-(2-bromoethyl)phthalimide, in the presence of a base to install the side chain at the N1 position.
Deprotection (if necessary): If a protecting group like phthalimide (B116566) was used, a final deprotection step (e.g., with hydrazine) liberates the primary amine of the ethanamine side chain to yield the final product.
Computational Approaches to Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. ej-chem.org These models are invaluable for predicting the activity of newly designed analogues and for understanding the key molecular features that drive activity.
For pyrazole derivatives, 2D and 3D-QSAR models have been successfully developed to predict their efficacy as inhibitors of various enzymes. shd-pub.org.rsnih.gov A 2D-QSAR study on 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors found that descriptors related to the adjacency and distance between atoms were highly influential on activity. nih.gov The models were built using methods like stepwise multiple linear regression (SW-MLR) and partial least-squares (PLS). nih.gov
In the context of this compound analogues, a QSAR model would be built from a dataset of synthesized compounds and their measured biological activities. The process involves:
Descriptor Calculation: For each analogue, a wide range of molecular descriptors are calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), or electronic (e.g., dipole moment, partial charges).
Model Building: Statistical methods are used to build a mathematical equation linking a selection of these descriptors to the biological activity. A QSAR analysis of nitroazole anticancer agents revealed that properties like hydrophobicity, molar refraction, and charge characteristics of the nitro anion radical derivatives were more significant for activity than those of the parent compounds. nih.gov
Validation: The model's predictive power is rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation (predicting the activity of a separate test set of compounds). shd-pub.org.rs
The table below shows representative descriptors that could be used in a QSAR model for nitropyrazole derivatives, based on published studies. nih.govnih.gov
| Descriptor Type | Example Descriptor | Potential Influence on Activity |
| Electronic | Partial Charge on Nitro Group Oxygen | Governs strength of hydrogen bonding and electrostatic interactions. nih.gov |
| Topological | Adjacency-Distance Matrix Descriptors | Reflects the molecular size, shape, and degree of branching, which are critical for fitting into a binding site. nih.gov |
| Thermodynamic | LogP (Octanol-Water Partition Coefficient) | Represents the hydrophobicity of the molecule, which influences cell permeability and interaction with hydrophobic pockets in the target. nih.gov |
| Steric | Molecular Volume (Mv) | Describes the overall size of the molecule; steric hindrance can prevent optimal binding. shd-pub.org.rs |
| Quantum Chemical | HOMO/LUMO Energy Gap | Indicates chemical reactivity and the ease with which the molecule can participate in electron transfer reactions, which can be part of the mechanism of action. nih.gov |
Pharmacophore Modeling and Molecular Docking Studies of Analogues
Pharmacophore modeling and molecular docking are structure-based computational methods that provide detailed insights into how ligands interact with their macromolecular targets at an atomic level.
Pharmacophore Modeling: A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular recognition with a specific biological target. youtube.com For a series of active pyrazole derivatives, a pharmacophore model can be generated to identify the common chemical features responsible for their activity. A study on pyrazole derivatives with antiproliferative activity identified a three-point pharmacophore model consisting of two hydrophobic groups and one hydrogen bond acceptor as being crucial for activity. nih.gov For analogues of this compound, a likely pharmacophore would include:
A hydrogen bond acceptor feature (from the nitro group).
A positive ionizable feature (from the protonated ethanamine side chain).
Aromatic/hydrophobic regions (from the pyrazole ring).
Molecular Docking: Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This technique is used to understand binding mechanisms, rationalize SAR data, and screen virtual libraries for potential hits. nih.gov For the title compound's analogues, docking studies would involve placing each molecule into the active site of a known or hypothesized protein target. The docking software calculates a score based on the predicted binding affinity, which helps in ranking the analogues. researchgate.net
Docking studies on pyrazole-carboxamide inhibitors of carbonic anhydrase, for instance, revealed that the compounds docked into the active site, forming key interactions with zinc ions and amino acid residues. nih.gov Similarly, docking of furo-pyrazole derivatives against a tuberculosis protein identified key hydrogen bonding and hydrophobic interactions responsible for their inhibitory potential. researchgate.net For this compound analogues, docking could reveal:
Specific amino acid residues that form hydrogen bonds with the nitro group.
An acidic residue (e.g., aspartate or glutamate) forming a salt bridge with the protonated amine.
Pi-pi stacking or hydrophobic interactions involving the pyrazole ring.
The following table summarizes the types of interactions that would be analyzed in a typical docking study of these analogues.
| Interaction Type | Molecular Feature Involved | Potential Interacting Residue in Target | Significance |
| Hydrogen Bonding | Nitro group oxygens | Serine, Threonine, Asparagine, Glutamine | Directional interactions that provide high binding specificity. |
| Ionic Interaction / Salt Bridge | Protonated ethanamine group (-NH₃⁺) | Aspartic Acid, Glutamic Acid | Strong, long-range electrostatic attraction that anchors the ligand in the binding site. |
| Hydrophobic Interaction | Pyrazole ring C-H groups | Leucine, Valine, Phenylalanine | Non-specific interactions that contribute to overall binding affinity by displacing water. |
| π-π Stacking | Pyrazole ring | Phenylalanine, Tyrosine, Tryptophan | Favorable interaction between aromatic rings, contributing to binding stability. |
By integrating these computational and synthetic strategies, researchers can efficiently navigate the complex chemical space surrounding the this compound scaffold to develop novel compounds with tailored biological activities.
Mechanistic Investigations of Molecular Interactions for 2 3 Nitro 1h Pyrazol 1 Yl Ethanamine
In Vitro Biological Target Engagement Studies
While specific in vitro studies targeting 2-(3-nitro-1H-pyrazol-1-yl)ethanamine are not widely published, the biological activities of structurally similar nitropyrazole derivatives suggest potential areas of investigation. Pyrazole (B372694) derivatives have been shown to interact with a variety of biological targets, and the introduction of a nitro group can significantly modulate this activity.
For instance, various substituted pyrazoles have been evaluated for their inhibitory effects on enzymes such as cyclooxygenase (COX) and protein kinases. mdpi.commdpi.com The nitro group, being a strong electron-withdrawing group, can influence the electronic distribution of the pyrazole ring, potentially enhancing binding affinity to specific protein targets. It has been noted that nitropyrazole derivatives can exhibit cytotoxic effects, which may be linked to the production of reactive oxygen and nitrogen species (ROS/RNS). nih.gov
The ethanamine side chain introduces a basic primary amine, which is likely to be protonated at physiological pH. This positive charge can facilitate electrostatic interactions with negatively charged residues (e.g., aspartate, glutamate) in the binding pockets of proteins. A study on IGF-1R inhibitors demonstrated that 2-(1H-pyrazol-1-yl)ethanamine side chains could be successfully incorporated, leading to potent analogues with good in vivo activity. nih.gov This suggests that the ethanamine moiety of the title compound could serve as a key interaction point with protein targets.
Table 1: Examples of In Vitro Activities of Related Pyrazole Derivatives
| Compound/Derivative Class | Biological Target/Assay | Observed Effect | Reference(s) |
| 1,3,4-trisubstituted pyrazoles | Cyclooxygenase-2 (COX-2) | Potent and selective inhibition | mdpi.com |
| 1H-pyrazole-3-carboxylic acids | Various bacterial strains | Antibacterial activity | nih.govmdpi.com |
| Nitropyrazole-derived HEDMs | Rodent and human cell lines | Cytotoxic and genotoxic effects | nih.gov |
| 2-(1H-pyrazol-1-yl)ethanamine variants | IGF-1R | Potent inhibition and in vivo activity | nih.gov |
| Pyrazole derivatives | CYP2E1 | Inhibition of enzyme activity | nih.gov |
This table is illustrative and based on data for structurally related compounds.
Molecular Mechanism of Action in Model Biological Systems
The molecular mechanism of action for this compound would likely be a composite of the contributions from its core components. The pyrazole ring is a versatile scaffold found in numerous approved drugs with diverse mechanisms. rsc.orgnih.gov
A plausible mechanism for nitropyrazole-containing compounds involves the generation of oxidative stress. Studies on nitropyrazole-derived high-energy dense materials (HEDMs) have shown that their cytotoxic and genotoxic effects are linked to the production of ROS/RNS. nih.gov This can lead to downstream effects such as DNA damage and the activation of cellular repair mechanisms. nih.gov
Furthermore, the pyrazole moiety is known to coordinate with metal ions, particularly the heme iron in cytochrome P450 enzymes. nih.gov This interaction can lead to the inhibition of these enzymes, which play a crucial role in the metabolism of xenobiotics and endogenous compounds. The binding of pyrazoles to CYP2E1, for example, induces a characteristic spectral shift and can inhibit the enzyme's catalytic activity. nih.gov
The ethanamine side chain could direct the molecule to specific biological compartments or facilitate interactions with targets rich in acidic residues, such as certain kinase active sites or receptor binding pockets.
Interactions with Biomolecules: DNA, RNA, and Proteins
The chemical structure of this compound suggests several potential modes of interaction with key biological macromolecules.
Proteins: As discussed, the primary amine of the ethanamine side chain is a likely site for ionic bonding with acidic amino acid residues. The pyrazole ring itself can engage in hydrogen bonding (with the N-H of the pyrazole if unsubstituted at that position, or with the nitrogen atoms acting as acceptors) and van der Waals interactions. The nitro group, while often considered a liability in drug design, can participate in specific interactions. The nitrogen atom of the nitro group has a positive electrostatic potential (a so-called π-hole) that can interact favorably with lone-pair electrons from oxygen or sulfur atoms in protein backbones or side chains. nih.gov
DNA and RNA: While direct intercalation into the DNA double helix is less likely for a small molecule of this nature, indirect DNA damage is a significant possibility. The genotoxicity of some nitropyrazoles has been attributed to the metabolic reduction of the nitro group, leading to reactive intermediates that can damage DNA. nih.gov The positively charged ethanamine group could also facilitate electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA and RNA, potentially localizing the molecule in proximity to nucleic acids and enhancing the effects of any reactive species generated.
Bioisosteric Replacements and Their Impact on Molecular Interactions
Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry for optimizing drug-like properties. princeton.edubaranlab.org
Nitro Group Bioisosteres: The nitro group is often a target for bioisosteric replacement due to concerns about its potential for metabolic reduction to toxic species. cambridgemedchemconsulting.com Common bioisosteres for the nitro group include the cyano (-CN), trifluoromethyl (-CF3), and sulfonyl (-SO2R) groups. For example, in the development of CB1 receptor positive allosteric modulators, a trifluoromethyl group successfully replaced an aliphatic nitro group, resulting in compounds with improved potency and metabolic stability. nih.gov Replacing the nitro group in this compound with a trifluoromethyl group would likely alter its electronic properties and hydrogen bonding capacity, thereby impacting its interactions with biological targets.
Pyrazole Ring Bioisosteres: The pyrazole ring itself can be considered a bioisostere of other five-membered heterocycles like thiazole, isoxazole, or even a phenyl ring in certain contexts. cambridgemedchemconsulting.com These replacements would alter the geometry, dipole moment, and hydrogen bonding pattern of the core scaffold, leading to different target affinities and selectivities.
Ethanamine Side Chain Bioisosteres: The ethanamine side chain could be modified to alter basicity, lipophilicity, and conformational flexibility. For instance, replacing the primary amine with a secondary or tertiary amine, or incorporating it into a cyclic system like piperidine (B6355638) or morpholine, would significantly change its interaction profile.
Table 2: Potential Bioisosteric Replacements and Their Predicted Impact
| Original Group | Bioisosteric Replacement | Predicted Impact on Molecular Interactions | Reference(s) |
| Nitro (-NO2) | Trifluoromethyl (-CF3) | Reduced potential for metabolic activation, altered electronic interactions, potentially improved metabolic stability. | nih.gov |
| Nitro (-NO2) | Cyano (-CN) | Acts as a hydrogen bond acceptor, different electronic profile. | cambridgemedchemconsulting.com |
| Pyrazole Ring | Thiazole Ring | Alters hydrogen bonding pattern and dipole moment, potentially affecting target binding. | cambridgemedchemconsulting.com |
| Primary Amine (-NH2) | Hydroxyl (-OH) | Changes from a basic, charged group to a neutral, polar hydrogen bond donor/acceptor. | princeton.edu |
This table presents hypothetical replacements based on common bioisosteric strategies.
Prodrug Strategies and Metabolic Stability
The presence of a primary amine and a nitro group in this compound presents both challenges and opportunities for prodrug design and considerations of metabolic stability.
Prodrug Strategies: The primary amine is an excellent handle for prodrug derivatization. Acylation to form an amide or carbamate (B1207046) is a common strategy to mask the basicity of the amine, which can improve membrane permeability and oral absorption. nih.gov These prodrugs would then be cleaved in vivo by amidases or esterases to release the active parent compound. For instance, telotristat (B1663555) ethyl is an ester prodrug of a pyrazole derivative that is hydrolyzed in vivo. nih.gov
Metabolic Stability: Primary amines are susceptible to metabolism by enzymes such as monoamine oxidases (MAO). The pyrazole ring itself, particularly when unsubstituted, can be a site of oxidation. The nitro group can undergo metabolic reduction, which is a significant concern as it can lead to the formation of reactive and potentially toxic hydroxylamine (B1172632) and nitroso intermediates. cambridgemedchemconsulting.com The metabolic stability of related heterocyclic compounds is an active area of research, with modifications often aimed at blocking sites of metabolism. mdpi.com For example, introducing substituents at metabolically labile positions is a common tactic to enhance stability. cambridgemedchemconsulting.com The stability of nitropyrazole derivatives can be influenced by the substitution pattern on the ring. researchgate.netnih.gov
Emerging Applications and Advanced Materials Incorporating 2 3 Nitro 1h Pyrazol 1 Yl Ethanamine Motifs
Applications in Organic Synthesis as Chiral Auxiliaries or Ligands
In the realm of asymmetric synthesis, the development of effective chiral auxiliaries and ligands is paramount for controlling the stereochemical outcome of chemical reactions. Pyrazole (B372694) derivatives, with their ability to coordinate with metal centers through their nitrogen atoms, are widely utilized as ligands in catalysis. nih.govnih.gov The structure of 2-(3-nitro-1H-pyrazol-1-yl)ethanamine, featuring a pyrazole core and an ethanamine side chain, presents a bidentate ligand framework (N,N-chelation) suitable for complexing with a variety of transition metals.
The ethanamine moiety could be further functionalized, for instance, by introducing chiral centers, to create a chiral ligand. Such a ligand, when complexed with a metal catalyst, could induce enantioselectivity in a range of organic transformations, including hydrogenations, cross-coupling reactions, and cycloadditions. The electron-withdrawing nitro group on the pyrazole ring would modulate the electronic properties of the metal center, thereby influencing the catalytic activity and selectivity of the resulting complex. While the direct application of this compound as a chiral auxiliary has not been reported, its structural motifs are present in a variety of successful ligands.
The following table presents examples of pyrazole-based ligands and their applications in catalysis, illustrating the potential roles for derivatives of this compound.
| Ligand Type | Metal | Application | Reference |
| Pyrazole-phosphine | Palladium | Suzuki-Miyaura cross-coupling | mdpi.com |
| Bis(pyrazolyl)methane | Copper | Atom transfer radical polymerization | rsc.org |
| Pyrazolyl-pyridine | Ruthenium | Asymmetric transfer hydrogenation | nih.gov |
| Tris(pyrazolyl)borate | Iron | C-H activation | nih.gov |
Integration into Polymeric Materials and Nanomaterials
The incorporation of functional heterocycles into polymers and nanomaterials is a rapidly growing field, aiming to create materials with tailored electronic, optical, and mechanical properties. The pyrazole ring is a valuable component in this context due to its thermal stability and coordination ability. mdpi.com The this compound molecule offers several handles for polymerization. The primary amine of the ethanamine group can be used as a monomer in the synthesis of polyamides or polyimides, or it can be used to functionalize existing polymers.
Furthermore, nitropyrazole derivatives are known precursors for energetic materials. nih.govmdpi.com While the focus of this article is not on explosives, the high nitrogen content and the presence of the nitro group in this compound suggest its potential use in the synthesis of high-energy-density polymers. These materials are of interest for applications where a controlled release of energy is required.
In the realm of nanomaterials, pyrazole-functionalized nanoparticles have been developed for applications in catalysis and biomedicine. mdpi.com The ethanamine group of the title compound could serve as an anchor to graft the molecule onto the surface of nanoparticles (e.g., gold, silica, or iron oxide), thereby imparting the specific chemical properties of the nitropyrazole moiety to the nanomaterial. For instance, pyrazole-enriched cationic nanoparticles have shown promise as antibacterial agents. researchgate.net
Role in Sensing Technologies and Probes
The development of chemosensors for the selective detection of ions and small molecules is a critical area of research with applications in environmental monitoring, medical diagnostics, and industrial process control. Pyrazole derivatives have emerged as a versatile platform for the design of fluorescent and colorimetric sensors. nih.govnih.govsemanticscholar.org The pyrazole ring and its substituents can act as a binding site for specific analytes, and this binding event can trigger a change in the photophysical properties of the molecule, leading to a detectable signal.
The this compound scaffold is well-suited for the development of chemosensors. The two nitrogen atoms of the pyrazole ring, along with the nitrogen of the ethanamine side chain, can act as a tridentate chelating unit for metal ions. The selectivity for a particular metal ion can be tuned by modifying the substitution pattern on the pyrazole ring and the side chain. The nitro group, being a strong electron-withdrawing group, can influence the electronic structure of the molecule and play a role in the signaling mechanism, for instance, through photoinduced electron transfer (PET).
The following table summarizes the performance of several pyrazole-based chemosensors for the detection of various metal ions, highlighting the potential of the this compound framework in this field.
| Sensor | Analyte | Detection Limit | Signaling Mechanism | Reference |
| Pyridine-pyrazole derivative | Al³⁺ | 1.6 μM | Chelation-enhanced fluorescence (CHEF) | nih.gov |
| Pyrazole-benzenesulfonamide | Hg²⁺ | - | Fluorescence quenching | nih.gov |
| Pyrazole-rhodamine conjugate | Al³⁺ | 2.61 x 10⁻⁸ M | Colorimetric and fluorescent "turn-on" | rsc.org |
| Pyrazole-fluorescein conjugate | Ni²⁺ | 1.87 x 10⁻⁸ M | Colorimetric and fluorescent "turn-on" | rsc.org |
| Simple pyrazole derivative | Fe³⁺ | 0.025 μM | Fluorescence "turn-on" | nih.gov |
Precursors for Advanced Chemical Synthesis and Functional Materials
Nitrated pyrazoles are valuable precursors in the synthesis of a wide range of functional materials, particularly high-energy-density materials (HEDMs). nih.govmdpi.comacs.org The nitro group can be readily transformed into other functional groups, such as amino groups, which can then be used to build more complex molecular architectures. The reduction of the nitro group in this compound would yield 2-(3-amino-1H-pyrazol-1-yl)ethanamine, a triamine that could serve as a versatile building block for the synthesis of polycyclic compounds, macrocycles, and coordination polymers.
Furthermore, the pyrazole ring itself can be further functionalized. For example, the C-H bonds on the pyrazole ring can be selectively halogenated or metalated, providing entry points for the introduction of additional functional groups. researchgate.net The combination of a reactive nitro group, a versatile ethanamine side chain, and a functionalizable pyrazole core makes this compound a promising precursor for the synthesis of a diverse array of functional molecules and materials. The synthesis of nitropyrazoles is often a key step in creating more complex energetic compounds. nih.govresearchgate.net
Supramolecular Chemistry Involving this compound
Supramolecular chemistry, the study of non-covalent interactions between molecules, is at the forefront of materials science, leading to the development of self-assembling systems, molecular machines, and smart materials. The structural features of this compound make it an interesting candidate for supramolecular studies. The pyrazole ring can participate in hydrogen bonding and π-π stacking interactions, which are key driving forces for self-assembly.
The ethanamine side chain can form hydrogen bonds with suitable acceptor molecules, while the nitro group can also act as a hydrogen bond acceptor. These multiple interaction sites could enable the formation of well-defined supramolecular architectures, such as one-dimensional chains, two-dimensional sheets, or three-dimensional networks.
Moreover, pyrazole derivatives have been shown to form host-guest complexes with macrocyclic hosts like cyclodextrins. acs.org The this compound molecule could potentially be encapsulated within the cavity of a cyclodextrin, leading to changes in its physical and chemical properties. Such host-guest systems could find applications in drug delivery, sensing, and catalysis. The study of arylazopyrazoles as light-responsive molecular switches in cyclodextrin-based supramolecular systems highlights the potential for creating dynamic and functional materials. acs.org
Future Research Directions and Unanswered Questions for 2 3 Nitro 1h Pyrazol 1 Yl Ethanamine
Development of Novel and Efficient Synthetic Routes
The synthesis of functionalized pyrazoles has seen significant progress, employing methods ranging from classical condensation reactions to modern transition-metal-catalyzed processes. nih.gov However, the preparation of asymmetrically substituted nitropyrazoles like 2-(3-nitro-1H-pyrazol-1-yl)ethanamine can still present challenges regarding regioselectivity, yield, and scalability. Future research should focus on developing more efficient and sustainable synthetic pathways.
Key research questions include:
Could novel catalytic systems, such as photoredox or enzymatic catalysts, offer milder reaction conditions and higher selectivity compared to traditional methods?
Are there opportunities to develop greener synthetic routes that reduce the use of hazardous reagents and solvents, aligning with the principles of sustainable chemistry?
Exploration of flow chemistry processes could enable better control over reaction parameters for nitration and subsequent functionalization, potentially improving safety and yield.
Exploration of Underutilized Reactivity Pathways
The chemical structure of this compound offers multiple reactive sites, including the pyrazole (B372694) ring, the nitro group, and the primary amine. While the functionalization of the pyrazole N-H bond is a common strategy, other reactivity pathways are underexplored. nih.gov
Future investigations should target:
The Nitro Group as a Synthetic Handle: The selective reduction of the nitro group to an amino group would yield a diamine derivative, a valuable building block for synthesizing complex heterocyclic systems, coordination polymers, or novel pharmacophores.
Reactivity of the Ethanamine Side Chain: The primary amine is a key site for derivatization. Systematic exploration of its reactions (e.g., acylation, sulfonylation, reductive amination) could generate a large library of new compounds with diverse physicochemical properties for screening in various applications.
C-H Functionalization of the Pyrazole Ring: Direct C-H activation and functionalization of the pyrazole ring, a growing area in heterocyclic chemistry, could provide novel pathways to introduce further substituents without pre-functionalization, leading to more complex and diverse molecular architectures.
Advanced Computational Modeling for Predictive Understanding
Computational chemistry has become an indispensable tool for understanding the structure, properties, and reactivity of pyrazole derivatives. eurasianjournals.comeurasianjournals.com Applying advanced computational models to this compound can provide deep insights and guide experimental work, saving time and resources.
Future computational studies could focus on:
Predicting Reactivity and Reaction Mechanisms: Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict the regioselectivity of further substitutions, and elucidate the mechanisms of potential transformations, such as the reduction of the nitro group or C-H functionalization. eurasianjournals.com
Elucidating Electronic and Structural Properties: Quantum mechanical calculations can provide a detailed understanding of the molecule's electronic structure, including its molecular orbitals, electrostatic potential, and the influence of the nitro and amine groups on the pyrazole ring's aromaticity.
Simulating Molecular Dynamics: Molecular dynamics (MD) simulations can explore the conformational landscape of the molecule and its derivatives, as well as their interactions with solvents or biological macromolecules, which is crucial for drug design and materials science. eurasianjournals.com
Table 1: Potential Applications of Computational Modeling for this compound
| Computational Method | Research Goal | Predicted Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Elucidate electronic structure and reactivity. | Prediction of reaction sites, bond dissociation energies, and spectroscopic properties. researchgate.net |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Model interactions with biological targets (e.g., enzymes). | Identification of key binding interactions and prediction of binding affinity. |
| Molecular Dynamics (MD) | Simulate behavior in condensed phases or biological systems. | Understanding of conformational flexibility, solvation effects, and dynamic interactions. eurasianjournals.com |
Discovery of Novel Molecular Interactions
The combination of a hydrogen bond-donating amine, a hydrogen bond-accepting nitro group, and an aromatic pyrazole ring suggests that this compound could participate in a variety of non-covalent interactions. Understanding these interactions is key to its application in supramolecular chemistry and medicinal chemistry.
Unanswered questions that future research can address are:
What is the solid-state packing structure of this compound, and what are the dominant intermolecular interactions (e.g., hydrogen bonding, π-stacking)? Single-crystal X-ray diffraction would be essential here.
Can this molecule act as a ligand for metal ions? The nitrogen atoms of the pyrazole ring and the side-chain amine are potential coordination sites for forming novel metal-organic frameworks (MOFs) or coordination complexes with interesting catalytic or material properties.
How does this molecule interact with biological targets? Docking studies followed by experimental validation could reveal potential binding modes with proteins or nucleic acids, opening avenues for drug discovery. eurasianjournals.com
Potential in Interdisciplinary Research Fields Beyond Traditional Chemistry
The unique combination of functional groups in this compound makes it a promising candidate for exploration in several interdisciplinary fields. Pyrazole scaffolds are known to be "privileged structures" in medicinal chemistry and are also prevalent in agrochemicals and energetic materials. semanticscholar.orgnih.gov
Future research should explore its potential in:
Medicinal Chemistry: The pyrazole core is present in numerous approved drugs. nih.gov This compound could serve as a starting point for developing new agents targeting cancer, neurodegenerative diseases, or infectious diseases. nih.gov The ethylamine (B1201723) side chain, in particular, is a common feature in many neurologically active compounds.
Materials Science: Nitrated pyrazoles are investigated as high-energy density materials. researchgate.net While the primary focus has been on compounds with multiple nitro groups, the properties of this mono-nitrated derivative could be of interest for developing new energetic materials or precursors with tailored sensitivity and performance. nih.gov
Agrochemicals: Pyrazole derivatives are used as herbicides, fungicides, and insecticides. mdpi.com The bioactivity of this compound and its derivatives could be screened to identify new crop protection agents.
Table 2: Potential Interdisciplinary Applications of this compound
| Research Field | Rationale Based on Molecular Structure | Potential Application |
|---|---|---|
| Medicinal Chemistry | Pyrazole is a privileged scaffold; ethylamine side chains are common in CNS-active drugs. | Scaffold for novel therapeutics, particularly for neurological or oncological targets. nih.gov |
| Materials Science | Contains a nitropyrazole moiety, a class known for energetic properties. | Precursor for high-energy density materials or heat-resistant polymers. nih.gov |
| Agrochemicals | The pyrazole ring is a core component of many commercial pesticides and herbicides. | Development of new fungicides, insecticides, or herbicides. nih.gov |
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| HMX (1,3,5,7-tetranitro-1,3,5,7-tetrazocane) |
Q & A
Q. What role does this compound play in designing enzyme inhibitors?
Q. How is this compound utilized in metal-organic frameworks (MOFs) or coordination polymers?
- Answer : As a bridging ligand, it forms 2D networks with Ag(I) or Cu(II), characterized by XANES and EXAFS. The nitro group’s orientation influences porosity (BET surface area: 300–500 m²/g), relevant for gas storage applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
